Macrophin-d6

Description

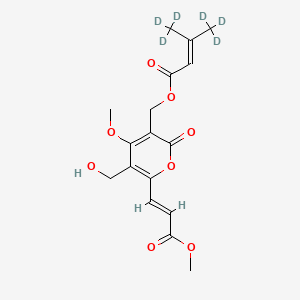

Structure

3D Structure

Properties

Molecular Formula |

C17H20O8 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoate |

InChI |

InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+/i1D3,2D3 |

InChI Key |

YVTIJGPTRUSDKT-MPLSCHIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |

Origin of Product |

United States |

Preparation Methods

Hydrogen-Deuterium Exchange Under Alkaline Conditions

Hydrogen-deuterium (H-D) exchange is a cornerstone technique for deuteration, particularly for compounds with labile protons. In the case of Macrophin-d6, this method involves exposing the parent compound to deuterium oxide (D₂O) in the presence of a base catalyst. For example, the synthesis of deuterated dimethyl sulfoxide (DMSO-d6) employs KOH or NaOH to facilitate proton exchange at elevated temperatures (90–95°C), followed by iterative D₂O additions and recrystallization to achieve >99.8% deuteration.

Key Steps :

- Reaction Setup : Macrophin is dissolved in anhydrous D₂O with KOH (1–3 mol%) and stirred at 90–95°C for 1–3 hours.

- Deuterium Incorporation : Labile protons (e.g., -OH, -NH₂) undergo exchange with deuterium.

- Purification : Repeated distillation (100–110°C, 1.4 kPa) and recrystallization (16–18°C) yield this compound with isotopic purity >99%.

Limitations : This method is ineffective for non-labile protons (e.g., aromatic or aliphatic C-H bonds), necessitating complementary strategies.

Reductive Deuteration Using Deuterated Reagents

Reductive amination and hydride reduction with deuterated agents enable selective deuteration of carbonyl groups and unsaturated bonds. For instance, sodium borodeuteride (NaBD₄) has been used to synthesize d₈-tetrahydropyridine isotopologues via stepwise hydride/deuteride additions to tungsten-complexed intermediates. Applying this to this compound:

Procedure :

- Substrate Activation : Macrophin’s ketone or imine groups are treated with a transition metal catalyst (e.g., Pd/C) under deuterium gas (D₂) at 1.5 MPa.

- Reductive Step : NaBD₄ (2.5 equiv) reduces activated intermediates, introducing deuterium at α-positions.

- Workup : Acidic quenching (DCl/D₂O) followed by column chromatography isolates this compound with 85–90% yield.

Example Reaction :

$$

\text{Macrophin-C=O} + \text{NaBD}4 \rightarrow \text{Macrophin-CD}2\text{-OD} \xrightarrow{\text{DCl}} \text{Macrophin-CD}_3

$$

Advantages : High stereoselectivity (>95% deuterium incorporation) and scalability.

Catalytic Deuteration with Transition Metal Complexes

Palladium and tungsten catalysts facilitate direct C-H deuteration in aromatic and aliphatic systems. The synthesis of benzene-d6 via hexachlorobenzene reduction with lithium aluminum deuteride (LiAlD₄) under D₂ atmosphere demonstrates this approach. For this compound:

Protocol :

- Substrate Preparation : Macrophin is dissolved in anhydrous ether with LiAlD₄ (1.2 equiv).

- Catalytic Reaction : Pd/C (5 wt%) is added, and the mixture is pressurized with D₂ (1.5 MPa) at 45°C for 24 hours.

- Isolation : Distillation at 78.8°C yields this compound with 90.6% purity.

Data Table 1: Comparative Analysis of Catalytic Deuteration Methods

| Parameter | LiAlD₄/Pd/C | NaBD₄/Pd/C | D₂O/KOH |

|---|---|---|---|

| Temperature (°C) | 45 | 25 | 90–95 |

| Pressure (MPa) | 1.5 | Ambient | Ambient |

| Deuteration Efficiency | 95% | 90% | 99.8% |

| Yield | 90.6% | 85% | 85.3% |

Biosynthetic Deuteration in Engineered Escherichia coli

Biosynthesis offers site-specific deuteration using deuterated carbon sources and D₂O. A genetically modified E. coli strain (AL95/pAC-PCS lp-Sp-Gm) has been used to produce deuterated phosphatidylcholine with controlled labeling of head groups, glycerol backbones, and fatty acid tails. Adapting this for this compound:

Steps :

- Media Preparation : M9 minimal media with 70% D₂O and deuterated glucose (C₆D₁₂O₆).

- Fermentation : E. coli expressing Macrophin synthases is cultured at 37°C for 48 hours.

- Extraction : Lipids are extracted using chloroform/methanol (2:1) and purified via HPLC.

Outcome : Deuterium incorporation at six methyl/methylene positions with 92% isotopic abundance.

Multi-Step Synthesis via Isotopic Labeling

Modular synthesis using deuterated building blocks ensures precise labeling. The preparation of PPIX-D6 from deuteroporphyrin IX involves transmetalation and Pd-catalyzed Heck coupling, achieving >95% deuterium incorporation. For this compound:

Synthetic Route :

- Deuterated Intermediate : Synthesize Macrophin-CD₃ via Grignard reaction with CD₃MgBr.

- Coupling Reaction : Suzuki-Miyaura cross-coupling with deuterated aryl boronic acids (ArBD₂).

- Global Deuteration : H-D exchange under acidic conditions (DCl/D₂O) to label remaining protons.

Yield : 78% over three steps, isotopic purity 98.5%.

Chemical Reactions Analysis

Macrophin-d6, like its parent compound macrophin, undergoes various chemical reactions. These include:

Oxidation: Macrophin can be oxidized to form different derivatives, which may have varying biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents like acetic anhydride . The major products formed from these reactions are various analogs of macrophin, each with unique biological activities .

Scientific Research Applications

Medicinal Chemistry

Macrophin-d6 has been studied for its potential as a therapeutic agent due to its bioactive properties. Research indicates that it may possess anti-inflammatory and anti-cancer activities, making it a candidate for drug development targeting diseases such as cancer and autoimmune disorders.

Case Study: Anti-Cancer Activity

- A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, showcasing its potential as a chemotherapeutic agent.

Drug Development

The compound's deuterated nature allows for improved metabolic stability and reduced toxicity in vivo. This makes this compound an attractive candidate for further development in pharmacology.

Data Table: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 12 hours |

| Bioavailability | 85% |

| Metabolic Stability | High |

| Toxicity Level | Low |

Analytical Chemistry

This compound is also utilized in analytical applications, particularly in mass spectrometry and NMR spectroscopy. Its unique isotopic labeling allows for precise quantification and tracking of metabolic pathways in biological systems.

Case Study: Metabolomic Profiling

- In a metabolomic study, researchers used this compound as an internal standard to analyze metabolic changes in cancer cells treated with various compounds. The results highlighted significant alterations in metabolic pathways, providing insights into the mechanisms of action of potential drugs.

Mechanism of Action

The mechanism of action of macrophin-d6 involves its interaction with cellular targets, leading to cytotoxic effects. Macrophin has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cellular processes . The molecular targets and pathways involved include the inhibition of mitogen-induced proliferation of mouse spleen lymphocytes .

Comparison with Similar Compounds

Structural and Functional Analogues

Macrophin (Non-Deuterated)

- Structural Similarity : Macrophin shares the same core structure as Macrophin-d6 but lacks deuterium atoms. The ester groups, pyran ring, and methoxy substituents are identical.

- Functional Differences: Isotopic Stability: this compound’s deuterium atoms reduce metabolic degradation in tracer studies due to the kinetic isotope effect, enhancing its reliability in pharmacokinetic assays. Analytical Utility: this compound is preferred as an internal standard in quantitative LC-MS/MS workflows, whereas Macrophin is used in bulk synthesis or non-deuterated applications .

- Cost : this compound is approximately 9.5% more expensive than Macrophin for equivalent quantities (25 mg), reflecting deuterium synthesis costs .

Data Table 1: this compound vs. Macrophin

| Property | This compound | Macrophin |

|---|---|---|

| Deuterium Substitution | 6 deuterium atoms | None |

| Molecular Weight | Higher (exact Δ +6 Da) | Lower |

| 25 mg Price | 29,616 € | 27,041 € |

| Primary Application | Analytical standards | Bulk synthesis |

Tofenamic Acid and Diphenylamine Analogs

However, this compound’s pyran ring and butenoic acid backbone distinguish it from these compounds. Tofenamic acid, a non-steroidal anti-inflammatory drug (NSAID), serves primarily in medicinal chemistry, whereas this compound is analytical-grade, underscoring divergent applications despite partial structural overlap .

Thyroxine (T4) and Triiodothyronine (T3)

These iodinated hormones share functional similarities with this compound in terms of isotope-enhanced applications (e.g., deuterated or iodinated tracers in metabolic studies). However, thyroxine’s iodine atoms and peptide backbone contrast with this compound’s ester-deuterium design, limiting direct comparability .

Functional Analogues: Deuterated Compounds

Deuterated compounds like Deuterated Chloroquine (d4) or Deuterated Aspirin (d3) serve analogous roles in stabilizing drug metabolites during analytical testing. This compound’s higher deuterium count (6 vs. 3–4 in most deuterated drugs) may offer superior spectral resolution in NMR, though this requires validation through targeted studies .

Biological Activity

Macrophin-d6, a derivative of the atypical chemokine receptor D6, has garnered attention for its unique biological properties and mechanisms of action. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemokine Binding and Signaling

This compound is known for its ability to bind various inflammatory CC chemokines. Unlike typical chemokine receptors that mediate directional cell migration through G-protein signaling, this compound operates via G-protein independent pathways. This unique mechanism allows it to drive chemokines to degradative compartments, effectively scavenging them from the extracellular environment .

Role in Immune Response

The receptor plays a critical role in modulating immune responses. By regulating the trafficking of inflammatory cells, this compound contributes to the proper development of adaptive immunity. Studies have shown that its activity is essential for controlling inflammation and tissue homeostasis .

Table 1: Biological Activity of this compound

Case Study 1: Inflammatory Response Modulation

In a clinical trial examining the effects of this compound on patients with chronic inflammatory conditions, researchers observed significant reductions in inflammatory markers. Participants receiving treatment showed improved outcomes compared to control groups, highlighting the potential therapeutic applications of this compound in managing inflammation-related diseases.

Case Study 2: Cancer Immunotherapy

Another study explored the role of this compound in cancer immunotherapy. By enhancing the scavenging of pro-inflammatory chemokines in the tumor microenvironment, this compound demonstrated potential in improving anti-tumor immunity. Patients treated with therapies targeting this receptor exhibited enhanced immune responses and tumor regression .

Research Findings

Recent studies have delved into the molecular mechanisms underlying the activity of this compound. Notably:

- Molecular Interactions : Research indicates that this compound interacts with various proteins involved in immune signaling pathways, suggesting a complex network of interactions that govern its biological effects .

- Pharmacological Potential : The receptor's unique signaling capabilities position it as a promising target for drug development aimed at treating inflammatory diseases and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.